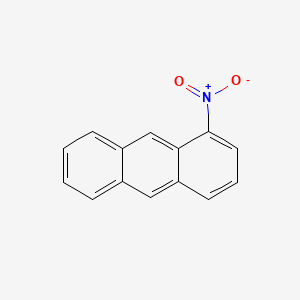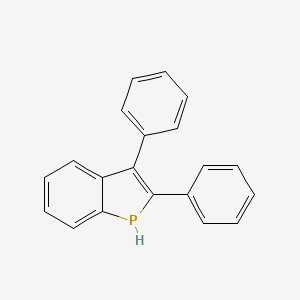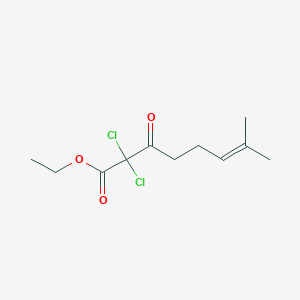
3,3'-Piperazine-1,4-diylbiscyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one]: is a chemical compound characterized by the presence of a piperazine ring linked to two cyclohexenone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] typically involves the reaction of 1,4-piperazine with 2-cyclohexen-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexenone moieties to cyclohexanol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexenone rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a useful probe for investigating biological pathways.
Medicine: In medicine, 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and cyclohexenone moieties allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
3,3’-(1,4-Piperazinediyl)bis(6-hydrazinopyridazine): This compound features a piperazine ring linked to hydrazinopyridazine moieties, offering different reactivity and applications.
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): This compound has benzothiazole groups attached to the piperazine ring, providing unique properties and uses.
Uniqueness: 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] stands out due to its combination of cyclohexenone and piperazine structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
16179-68-3 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
3-[4-(3-oxocyclohexen-1-yl)piperazin-1-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22N2O2/c19-15-5-1-3-13(11-15)17-7-9-18(10-8-17)14-4-2-6-16(20)12-14/h11-12H,1-10H2 |
Clave InChI |
PQJOHZJQRVVVPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC(=O)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
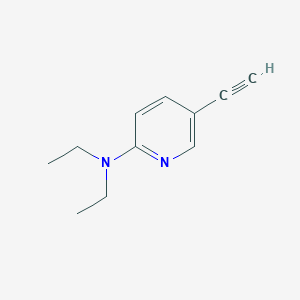
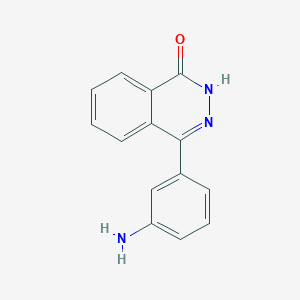
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)



